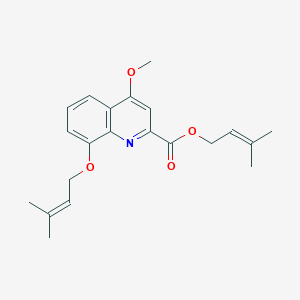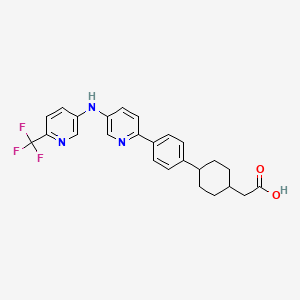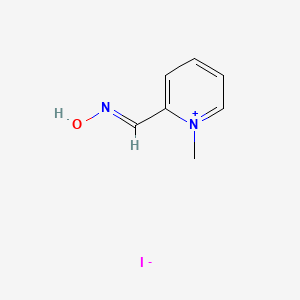
Propargyl-PEG5-CH2CO2tBu
Vue d'ensemble
Description
Propargyl-PEG5-CH2CO2tBu is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Molecular Structure Analysis
The molecular formula of Propargyl-PEG5-CH2CO2tBu is C17H30O7 . It has a molecular weight of 346.4 g/mol .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG5-CH2CO2tBu can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
The molecular formula of Propargyl-PEG5-CH2CO2tBu is C17H30O7 . It has a molecular weight of 346.4 g/mol .Applications De Recherche Scientifique
Propargyl-PEG5-CH2CO2tBu is a compound that contains a propargyl group and a t-butyl protected carboxyl group . The propargyl group can be involved in bioconjugation reactions, especially with azides in click chemistry . The presence of the tert-butyl ester suggests that this compound may be used as part of a protecting group strategy, where the ester protects a carboxylic acid functionality during certain reactions .
-
Click Chemistry Reactions
- Application : Propargyl-PEG5-CH2CO2tBu enables the formation of triazole linkages with azide compounds or biomolecules in copper-catalyzed Click Chemistry reactions .
- Method : The propargyl group in the compound can react with azide compounds in the presence of a copper catalyst to form a triazole linkage .
- Results : The formation of triazole linkages can be used to create a variety of complex molecules for research purposes .
-
Synthesis of Propargyl Derivatives
- Application : Propargyl-PEG5-CH2CO2tBu can be used as a building block in the synthesis of propargyl derivatives .
- Method : The propargyl group in the compound can be used to introduce the propargyl moiety into small-molecule building blocks, opening up new synthetic pathways .
- Results : This can lead to the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
-
Drug Delivery Systems
- Application : Propargyl-PEG5-CH2CO2tBu can be used in the development of drug delivery systems . The hydrophilic PEG spacer increases solubility in aqueous media, which can be beneficial for drug delivery .
- Method : The compound can be conjugated to drug molecules via click chemistry reactions, and the resulting conjugate can be used as a prodrug .
- Results : This can potentially improve the pharmacokinetics and biodistribution of the drug, leading to enhanced therapeutic efficacy .
-
Bioconjugation
- Application : Propargyl-PEG5-CH2CO2tBu can be used for bioconjugation, a process that involves attaching two biomolecules together .
- Method : The propargyl group in the compound can react with azide-bearing biomolecules in copper-catalyzed click chemistry reactions to form a stable triazole linkage .
- Results : This can be used to modify biomolecules for various purposes, such as enhancing their stability or altering their function .
-
Surface Modification
- Application : Propargyl-PEG5-CH2CO2tBu can be used for the modification of surfaces . The hydrophilic PEG spacer can increase the water solubility of surfaces, which can be beneficial for various applications such as in biomedical devices .
- Method : The compound can be attached to the surface via click chemistry reactions, and the resulting modified surface can exhibit different properties .
- Results : This can potentially improve the biocompatibility, reduce the friction, or alter the wetting properties of the surface .
-
Protein Labeling
- Application : Propargyl-PEG5-CH2CO2tBu can be used for protein labeling . The propargyl group can react with azide-tagged proteins via click chemistry to form a stable triazole linkage .
- Method : The compound can be reacted with azide-tagged proteins in the presence of a copper catalyst .
- Results : This can be used to study the function, localization, and interaction of proteins in cells .
Safety And Hazards
The safety data sheet for a similar compound, Propargyl-PEG5-alcohol, suggests avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Orientations Futures
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Propriétés
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O7/c1-5-6-19-7-8-20-9-10-21-11-12-22-13-14-23-15-16(18)24-17(2,3)4/h1H,6-15H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUYTWWDQAPZRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG5-CH2CO2tBu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













